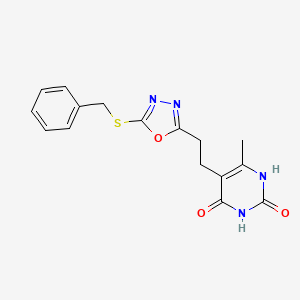
5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest in both pharmaceutical and biochemical fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of Benzylthio-1,3,4-oxadiazole: : Starting from benzyl hydrazine and an appropriate acid chloride, the 1,3,4-oxadiazole ring is formed via cyclization.
Subsequent Alkylation: : The oxadiazole derivative undergoes alkylation with an ethyl bromide derivative to introduce the ethyl spacer.
Pyrimidine Ring Formation: : The final step involves reacting this intermediate with a methylated pyrimidine derivative under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production may leverage continuous flow processes to enhance reaction efficiency and yield:
Catalytic processes: : Use of solid catalysts to expedite reactions.
Microwave-assisted synthesis: : To reduce reaction times and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : This compound can undergo redox reactions particularly at the sulfur moiety.
Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like sodium borohydride.
Substituents: : Using halogenated reagents under controlled temperatures.
Major Products Formed
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Results in the formation of thiols or corresponding hydrocarbons.
Substitution: : Yields various benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a precursor for developing other biologically active molecules.
Biology and Medicine
Antimicrobial Activity: : The oxadiazole ring is known for its antimicrobial properties.
Cancer Research: : Pyrimidine derivatives have been studied for their role in cancer treatment.
Industry
Material Science: : Potential use in creating polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione exerts its effects depends on its interaction with specific molecular targets:
Molecular Targets: : Enzymes involved in DNA replication and repair.
Pathways Involved: : May interfere with nucleotide biosynthesis pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-pyrimidine-2,4(1H,3H)-dione: : Similar structure but lacks the methyl group, which may alter its biological activity.
5-(2-(4-(benzylthio)-1,3,4-thiadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione: : Thiadiazole instead of oxadiazole, resulting in different chemical properties.
Uniqueness
The combination of oxadiazole and pyrimidine in this compound provides a unique scaffold for further modifications, offering a variety of derivatives with potentially useful biological activities.
There you have it—a detailed look at 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione. Hope you find this informative!
Propiedades
IUPAC Name |
5-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-12(14(21)18-15(22)17-10)7-8-13-19-20-16(23-13)24-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFPVSMHNPDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














